tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate
Description
tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a tert-butyl ester and a hydroxyl group. This structure combines aromaticity from the pyridine and pyrazole rings with the steric bulk of the tert-butyl group, which enhances lipophilicity and metabolic stability. The hydroxyl group at the α-position to the ester facilitates hydrogen bonding, influencing solubility and intermolecular interactions.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-2-(2H-pyrazolo[3,4-b]pyridin-3-yl)acetate |
InChI |
InChI=1S/C12H15N3O3/c1-12(2,3)18-11(17)9(16)8-7-5-4-6-13-10(7)15-14-8/h4-6,9,16H,1-3H3,(H,13,14,15) |
InChI Key |
OPQDSAOSAAMEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C2C=CC=NC2=NN1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine, followed by further functionalization steps . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyrazolopyridine core can be reduced under specific conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving pyrazolopyridine derivatives.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy and tert-butyl ester groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Pyrazolo[3,4-b]pyridine vs. The trifluoromethyl group in the latter increases electron-withdrawing effects, altering reactivity and binding affinity .
- Pyrazolo vs. Pyrazine/Dihydropyrazine : The pyrazine ring in ’s compound introduces a chloro-oxo motif, increasing electrophilicity for nucleophilic substitution, whereas the pyrazolo-pyridine core in the target compound may favor π-π interactions in biological targets .
Substituent Effects
- Hydroxyl vs.
- tert-Butyl Ester Ubiquity : The tert-butyl ester, common across all compounds, provides steric protection against hydrolysis, improving pharmacokinetic stability .
Biological Activity
Tert-butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a tert-butyl group, a hydroxyl group, and a pyrazolo[3,4-b]pyridine moiety, which contribute to its reactivity and bioactivity.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 248.28 g/mol
- Structure : The compound's structure includes functional groups such as hydroxyl and ester groups, which are crucial for its biological interactions.
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine structure exhibit various biological activities, including:
- Anticancer Activity : Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that modifications in the structure can enhance cytotoxic effects against specific cancer types, such as triple-negative breast cancer (MDA-MB-231) .
- Enzyme Inhibition : The compound has been studied for its binding affinity to several biological targets, including enzymes and receptors. Techniques such as molecular docking and enzyme assays help elucidate its mechanism of action .
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of several pyrazolo[3,4-b]pyridine derivatives, including this compound. The results indicated significant cytotoxicity with IC values ranging from 0.59 to 1.50 µM against various cancer cell lines .
- Selectivity Index : One derivative exhibited a selectivity index greater than 25-fold when tested against normal Vero cells compared to cancerous cells, indicating its potential for targeted therapy with reduced toxicity .
Comparative Analysis
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Tert-butyl group, hydroxyl group | Potential anticancer agent |
| Pyrazolo[3,4-b]pyridine | Fused pyrazole and pyridine | Known for anticancer properties |
| 1H-Pyrazole | Simpler structure without pyridine fusion | Often used as an intermediate in synthesis |
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving multicomponent reactions. These methods allow for the introduction of various functional groups that can enhance biological activity.
Future Directions
Further research is needed to explore the full therapeutic potential of this compound. Investigations into:
- Structure-Activity Relationships (SAR) : Understanding how modifications affect biological activity will guide the design of more effective derivatives.
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models will provide insights into the compound's therapeutic efficacy and safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
